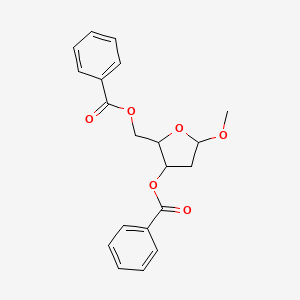

Methyl-2-deoxyribofuranose 3,5-dibenzoate

Description

Contextualization within Deoxyribofuranose Derivatives and Glycosides

To understand the role of Methyl-2-deoxyribofuranose 3,5-dibenzoate, it is essential to first place it within its chemical family. It belongs to two fundamental classes of carbohydrate compounds: deoxyribofuranose derivatives and glycosides.

Deoxyribofuranose Derivatives: The core of the molecule is 2-deoxyribose, an aldopentose (a five-carbon monosaccharide) which is a cornerstone of life as the sugar component of deoxyribonucleic acid (DNA). libretexts.orgwikipedia.org The prefix "deoxy-" signifies that a hydroxyl (-OH) group, typically found on a sugar, has been replaced by a hydrogen atom. libretexts.org In 2-deoxyribose, this modification occurs at the second carbon position of the furanose ring—a five-membered ring structure that these sugars adopt in solution. wikipedia.org This structural feature is critical to the stability and helical structure of DNA. Methyl-2-deoxyribofuranose 3,5-dibenzoate is a derivative because the hydroxyl groups at the 3 and 5 positions of the 2-deoxyribose ring have been chemically modified.

Glycosides: The compound is also classified as a methyl glycoside. A glycoside is a molecule in which a sugar is bound to another functional group via a glycosidic bond. In this case, the anomeric carbon (C1) of the 2-deoxyribofuranose ring is bonded to a methoxy (B1213986) group (-OCH₃). This methyl glycosidic bond stabilizes the furanose ring, preventing it from opening into its linear aldehyde form and locking the anomeric configuration.

The complete name, Methyl-2-deoxyribofuranose 3,5-dibenzoate, thus describes a precise chemical entity: a methyl glycoside of 2-deoxyribose where the hydroxyl groups at carbons 3 and 5 are protected as benzoate (B1203000) esters.

| Component | Description | Chemical Significance |

|---|---|---|

| 2-Deoxyribofuranose | A five-carbon sugar ring lacking a hydroxyl group at the C2 position. | Core scaffold, derived from the sugar found in DNA. |

| Methyl Glycoside | A methoxy group (-OCH₃) attached to the anomeric carbon (C1). | Stabilizes the furanose ring structure. |

| 3,5-Dibenzoate | Two benzoate ester groups attached at the C3 and C5 positions. | Act as protecting groups for the hydroxyl functions. |

Significance as a Protected Monosaccharide Precursor in Organic Synthesis

The synthesis of complex carbohydrates and their derivatives, such as nucleosides, is a major challenge in organic chemistry due to the multiple hydroxyl groups present on a monosaccharide. wiley-vch.de These groups have similar reactivity, making it difficult to perform a chemical reaction at one specific position without affecting the others. To overcome this, chemists use "protecting groups" to temporarily mask certain hydroxyls, rendering them unreactive while modifications are made elsewhere on the molecule. nih.govresearchgate.net

Methyl-2-deoxyribofuranose 3,5-dibenzoate is a prime example of such a "protected monosaccharide." The two benzoate groups serve as robust protecting groups for the hydroxyls at the C3 and C5 positions. rsc.org Ester protecting groups like benzoates are widely used in carbohydrate chemistry because they are stable under a variety of reaction conditions but can be removed reliably when needed, typically through hydrolysis with a base like sodium methoxide. rsc.org

As a "precursor," this compound is a key starting material or intermediate for the synthesis of more complex molecules. madridge.orgresearchgate.net Its utility lies in the fact that the protected C3 and C5 hydroxyls allow for selective chemical manipulation at other positions. For instance, the methyl glycoside at the C1 position can be converted into a better leaving group (like a halide or an acetate), transforming the molecule into a glycosyl donor. This activated sugar can then be coupled with a nucleobase (such as adenine, guanine, cytosine, or thymine) in a crucial step known as glycosylation to form a protected deoxynucleoside. Once the nucleoside is formed, the benzoate groups are removed (deprotection) to yield the final product.

| Feature | Purpose in Synthesis | Example in the Compound |

|---|---|---|

| Protection | To mask reactive hydroxyl groups and prevent unwanted side reactions. | The benzoate groups at C3 and C5. |

| Direction | To guide the stereochemical outcome of reactions, such as glycosylation. | Participating ester groups can influence the formation of specific anomers. |

| Deprotection | To be removable under specific conditions without damaging the target molecule. | Removal of benzoates via base-catalyzed hydrolysis. |

Overview of Research Trajectories in Modified Nucleoside and Oligonucleotide Chemistry

The primary application of Methyl-2-deoxyribofuranose 3,5-dibenzoate and similar protected sugars is in the synthesis of modified nucleosides and oligonucleotides for therapeutic and diagnostic purposes. madridge.org

Modified Nucleosides: Natural nucleosides are the building blocks of DNA and RNA. Modified nucleosides, which have alterations in either the sugar or the base component, are a cornerstone of medicinal chemistry. They are widely used as antiviral and anticancer agents. madridge.org For example, the anticancer drug Gemcitabine is a difluorinated deoxycytidine derivative, and its synthesis relies on a protected and modified 2-deoxyribose precursor. google.com The synthesis of 2'-C-methylnucleosides, another class of modified nucleosides with therapeutic potential, also starts from appropriately protected ribofuranose derivatives. researchgate.net Protected precursors like Methyl-2-deoxyribofuranose 3,5-dibenzoate are essential for creating these life-saving drugs.

Oligonucleotide Chemistry: Oligonucleotides are short, single-stranded or double-stranded chains of nucleic acids. In recent years, synthetic oligonucleotides have emerged as a powerful new class of drugs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), which can modulate gene expression to treat diseases. nih.gov The chemical synthesis of these therapeutic oligonucleotides is performed on an automated synthesizer using modified nucleoside phosphoramidites as the building blocks. The synthesis of these specialized phosphoramidites begins with a protected nucleoside, which itself is synthesized from a protected sugar like Methyl-2-deoxyribofuranose 3,5-dibenzoate. The stability and reactivity afforded by the protecting groups are crucial for the successful assembly of the final oligonucleotide drug.

Structure

3D Structure

Properties

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(3-benzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate |

InChI |

InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3 |

InChI Key |

FKSXOZQTBMQUJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for Methyl 2 Deoxyribofuranose 3,5 Dibenzoate and Its Analogues

De Novo Synthesis Approaches to Substituted Furanose Systems

De novo synthesis, the construction of complex molecules from simple, acyclic precursors, offers a powerful strategy for accessing substituted furanose systems. wikipedia.org This approach allows for the introduction of diverse functionalities and stereochemical arrangements that may be difficult to achieve through the modification of existing carbohydrate scaffolds.

One notable de novo method involves a sequential metal catalysis strategy, combining a palladium-catalyzed asymmetric intermolecular hydroalkoxylation of an alkoxyallene with a subsequent ring-closing metathesis (RCM). nih.gov This approach has been successfully employed for the synthesis of apiose, a structurally unique furanose, and its derivatives. nih.gov While not directly targeting Methyl-2-deoxyribofuranose 3,5-dibenzoate, this methodology showcases the potential of de novo strategies for constructing furanose rings with high stereocontrol, which could be adapted for the synthesis of 2-deoxyribose analogues. The key advantage of such methods is the ability to build the furanose core with predefined stereocenters, offering flexibility in the synthesis of a wide range of substituted furanose systems.

Multistep Synthetic Routes from Readily Available Precursors

Derivatization of 2-Deoxy-D-ribose and its Anomers

2-Deoxy-D-ribose serves as a direct and logical starting material for the synthesis of its derivatives, including Methyl-2-deoxyribofuranose 3,5-dibenzoate. nih.gov The synthesis typically involves the protection of the hydroxyl groups, followed by the introduction of the methyl group at the anomeric center.

A common approach is the peracylation of 2-deoxy-D-ribose, often with benzoyl chloride in pyridine (B92270), to yield 1,3,5-tri-O-benzoyl-2-deoxy-D-ribofuranose. This perbenzoylated intermediate can then undergo a stereoselective glycosylation reaction with methanol (B129727) in the presence of a Lewis acid catalyst to afford the desired methyl glycoside. The anomeric ratio (α vs. β) of the product can be influenced by the reaction conditions and the nature of the protecting groups. For instance, the synthesis of 2-amino-5-(2-deoxy-β-D-ribofuranosyl)pyridine utilizes a derivative of 2-deoxy-D-ribose as a key starting material. nih.gov

An efficient synthesis of 2-deoxy-L-ribose, the enantiomer of the naturally occurring sugar, has been achieved from 2-deoxy-D-ribose in a multi-step process involving protection, activation of hydroxyl groups, inversion of stereochemistry, and deprotection. google.comresearchgate.net This highlights the versatility of 2-deoxy-D-ribose as a precursor for both D- and L-series 2-deoxyribofuranosides.

Conversion from L-Arabinose and Glycal Intermediates

L-Arabinose is another readily available starting material for the synthesis of 2-deoxy-D-ribofuranose derivatives. This conversion requires an inversion of stereochemistry at C-2. An efficient route has been developed for the synthesis of 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-4-thio-α,β-D-ribofuranose and its 3-azido analogue from L-arabinose. researchgate.net A key intermediate in this pathway is 2-deoxy-4,5-O-isopropylidene-L-erythro-pentose dibenzyl dithioacetal, which allows for substitution at the 3-position. researchgate.net

Another strategy involves the conversion of L-arabinose to a glycal intermediate. Glycals are valuable precursors in carbohydrate synthesis due to the reactivity of their double bond, which allows for the introduction of various functionalities at the C-2 position. The synthesis of 2-deoxy-L-ribose from L-arabinose has been achieved via an arabinopyranosyl bromide intermediate, which undergoes a reductive rearrangement to form a perbenzoate of the desired 2-deoxy ribopyranose configuration. google.com This can then be converted to the furanose form.

Strategic Application of Protecting Groups in Furanose Synthesis

The choice and application of protecting groups are critical in carbohydrate chemistry to ensure regioselectivity and stereoselectivity. organic-chemistry.orgucoz.com

Role of Benzoate (B1203000) Protecting Groups in Regio- and Stereoselectivity

Benzoate protecting groups are widely used in carbohydrate synthesis due to their stability and their ability to influence the reactivity and stereochemical outcome of reactions. nih.gov In the context of Methyl-2-deoxyribofuranose 3,5-dibenzoate, the benzoate groups at the 3- and 5-positions serve several purposes.

Firstly, they protect the hydroxyl groups from unwanted reactions during the synthesis. Secondly, the bulky benzoate groups can direct incoming reagents to a specific face of the furanose ring, thereby controlling the stereochemistry of subsequent transformations. The regioselective benzoylation of polyhydroxylated compounds can be achieved using reagents like benzoyl chloride in pyridine at low temperatures. nih.gov For instance, the benzoylation of α-D-glucose with benzoyl chloride in pyridine at -35 °C yields the 1,2,3,6-tetrabenzoate, demonstrating the influence of reaction conditions on regioselectivity. nih.gov

In glycosylation reactions, an acyl group, such as a benzoate, at the C-2 position can participate in the reaction through the formation of a dioxolenium ion intermediate. nih.gov This neighboring group participation typically leads to the formation of 1,2-trans-glycosides with high stereoselectivity. nih.govbeilstein-journals.org Although Methyl-2-deoxyribofuranose lacks a C-2 hydroxyl group, the principles of using benzoate groups to control stereochemistry at other positions remain relevant. The electronic properties of the benzoate group can also influence the reactivity of the glycosyl donor.

Non-Participating Protecting Group Strategies for Anomeric Control

In the synthesis of 2-deoxyglycosides, where there is no participating group at the C-2 position, controlling the anomeric stereochemistry can be challenging. The absence of a C-2 participating group means that the glycosylation reaction often proceeds through a more open oxocarbenium ion intermediate, which can be attacked by the nucleophile from either the α- or β-face, leading to a mixture of anomers. beilstein-journals.org

To achieve stereocontrol in such cases, non-participating protecting group strategies are employed. These strategies rely on factors other than neighboring group participation to influence the anomeric outcome. These factors include the steric bulk of protecting groups at other positions (remote participation), the nature of the solvent, the reaction temperature, and the choice of the glycosyl donor and promoter. nih.gov

For example, the use of bulky protecting groups at C-3 and C-5 can sterically hinder the approach of the nucleophile from one face of the furanose ring, favoring the formation of one anomer over the other. While the benzoate groups in Methyl-2-deoxyribofuranose 3,5-dibenzoate are primarily for protection, their steric influence can play a role in the stereochemical outcome of reactions at the anomeric center. The interplay between the protecting groups and the conformation of the furanose ring can also influence the anomeric ratio. acs.org Lewis acid-mediated activation of glycosyl donors is a common method where the choice of Lewis acid can also influence the stereoselectivity of the glycosylation. nih.gov

| Reagent/Intermediate | Starting Material | Key Transformation | Reference |

| 1,3,5-tri-O-benzoyl-2-deoxy-D-ribofuranose | 2-Deoxy-D-ribose | Perbenzoylation | nih.gov |

| 2-deoxy-L-ribose | 2-Deoxy-D-ribose | Protection, activation, inversion, deprotection | google.comresearchgate.net |

| 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-4-thio-α,β-D-ribofuranose | L-Arabinose | Multi-step synthesis via dithioacetal intermediate | researchgate.net |

| 2-deoxy ribopyranose tribenzoate | L-Arabinose | Reductive rearrangement of arabinopyranosyl bromide | google.com |

Directed Stereochemical Control in Glycofuranosylation

The stereoselective synthesis of 2-deoxyribofuranosides, including Methyl-2-deoxyribofuranose 3,5-dibenzoate, presents a significant challenge in carbohydrate chemistry. The absence of a participating group at the C2' position means that the stereochemical outcome of the glycosylation reaction is governed by a delicate interplay of various factors, including the nature of the glycosyl donor, the acceptor, the promoter system, and the reaction solvent.

Anomeric Control in Glycosylation Reactions and Resulting Anomer Ratios

Achieving high anomeric control in the synthesis of 2-deoxyribofuranosides is a formidable task due to the lack of a neighboring group at the C2 position to direct the incoming nucleophile. Consequently, the formation of the glycosidic bond often results in a mixture of α and β anomers. The final anomer ratio is highly dependent on the reaction conditions. Generally, reactions that proceed through an SN2-like mechanism tend to favor the formation of the β-anomer, while those that proceed via an SN1-like mechanism, involving an oxocarbenium ion intermediate, often lead to the thermodynamically more stable α-anomer due to the anomeric effect.

The choice of solvent can significantly influence the anomeric ratio. Ethereal solvents such as diethyl ether or dioxane are known to favor the formation of α-glycosides, whereas nitrile solvents like acetonitrile (B52724) can promote the formation of β-glycosides. This is attributed to the ability of nitrile solvents to form a transient α-nitrilium ion intermediate, which is then displaced by the nucleophile from the β-face.

General Influence of Solvents on Anomeric Selectivity in 2-Deoxyglycosylation

| Solvent Type | Predominant Anomer | Plausible Mechanism/Intermediate |

|---|---|---|

| Ethereal (e.g., Diethyl Ether, THF) | α (1,2-cis) | SN1-like, stabilization of α-oxocarbenium ion |

| Nitrile (e.g., Acetonitrile) | β (1,2-trans) | Formation of α-nitrilium-ion intermediate, followed by SN2 displacement |

| Non-polar (e.g., Dichloromethane) | Mixture, dependent on other factors | Can favor SN2, leading to β-products, but is highly sensitive to catalyst and donor structure |

Influence of Lewis Acid Catalysts and Solvents on Stereoselectivity

Lewis acid catalysts play a pivotal role in activating the glycosyl donor and influencing the stereochemical outcome of the glycosylation. The strength and nature of the Lewis acid can dictate whether the reaction proceeds through an SN1 or SN2 pathway. Strong Lewis acids, such as Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), tend to promote SN1-type reactions by facilitating the formation of an oxocarbenium ion, which can lead to a higher proportion of the α-anomer. nih.gov Conversely, milder Lewis acids or the use of halide ion promoters can favor SN2-like displacement, resulting in the β-anomer. libretexts.org

For instance, the use of BF3·OEt2 as a catalyst can lead to moderate to good β-selectivity in certain glycosylation reactions. nih.gov Silver salts, such as silver triflate (AgOTf), are also commonly employed, and their effectiveness can be modulated by the specific counterion and reaction conditions. libretexts.org The interplay between the Lewis acid and the solvent is crucial; a polar, coordinating solvent can stabilize charged intermediates, thereby influencing the reaction pathway and the resulting anomeric ratio.

Effect of Lewis Acid and Solvent on Glycosylation Anomer Ratios

| Lewis Acid Catalyst | Typical Solvent | Observed Selectivity | Proposed Predominant Pathway |

|---|---|---|---|

| TMSOTf | Dichloromethane/Ether | α-selective | SN1-like |

| BF3·OEt2 | Dichloromethane | β-selective | SN2-like |

| AgOTf | Dichloromethane | Variable, often β-selective | Koenigs-Knorr type (SN2-like) |

| AgNO3 | Not specified | β-selective with aliphatic nucleophiles | SN2-like libretexts.org |

Regioselective Functionalization and Deprotection Strategies within the Furanose Ring System

The synthesis of Methyl-2-deoxyribofuranose 3,5-dibenzoate requires the regioselective functionalization of the hydroxyl groups at the C3 and C5 positions of the furanose ring. Monosaccharides are polyhydroxylated molecules, making the selective protection and deprotection of specific hydroxyl groups a central challenge in carbohydrate chemistry. mdpi.com

Strategies for regioselective benzoylation often take advantage of the differential reactivity of the hydroxyl groups. The primary hydroxyl group at C5 is generally more sterically accessible and nucleophilic than the secondary hydroxyl group at C3, allowing for its selective protection under carefully controlled conditions. Organobase catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in combination with a benzoylating agent like 1-benzoylimidazole, have been shown to achieve highly regioselective benzoylation of primary hydroxyl groups in carbohydrates.

Conversely, regioselective deprotection strategies are equally important. The choice of protecting groups is critical, and they should be "orthogonal," meaning they can be removed under different conditions without affecting other protecting groups. For the synthesis of the target molecule, if the starting material is per-benzoylated, methods for the selective removal of a benzoate group, for instance at the anomeric position to install the methyl glycoside, would be necessary. While the selective deprotection of a single benzoate group in the presence of others is challenging, specific enzymatic or chemical methods can sometimes be employed, though this is less common than regioselective protection.

Radical Chemistry Approaches in Deoxyribofuranose Synthesis

Radical reactions offer powerful and often complementary methods for the synthesis and functionalization of carbohydrates, including deoxyribofuranoses. These methods are particularly useful for the deoxygenation of hydroxyl groups and for the introduction of various functional groups under mild conditions.

Radical Deoxygenation Strategies at C2'

The defining feature of 2-deoxyribose is the absence of a hydroxyl group at the C2' position. A classic and widely used method for achieving this transformation is the Barton-McCombie deoxygenation. nih.gov This two-step radical chain reaction involves the conversion of the target hydroxyl group into a thiocarbonyl derivative, typically a xanthate or a thionobenzoate. frontiersin.org

The thiocarbonyl derivative is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, most commonly tributyltin hydride (Bu3SnH). The tributyltin radical attacks the thiocarbonyl sulfur atom, leading to the fragmentation of the C-O bond and the formation of a C2' radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the desired 2'-deoxy product and regenerate the tributyltin radical, thus propagating the chain reaction. nih.gov This methodology has been successfully applied to the conversion of ribonucleosides into 2'-deoxyribonucleosides. acs.org

Introduction of Specific Functional Groups via Radical Mechanisms

Radical chemistry also provides avenues for the introduction of specific functional groups into the furanose ring. The intermediate carbon-centered radical generated during reactions like the Barton-McCombie deoxygenation can, in some cases, be trapped by other molecules instead of a hydrogen atom donor. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, intramolecular trapping of a radical intermediate can lead to the formation of cyclic structures.

More recently, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. For example, a combination of an arylboronic acid and a photoredox catalyst can be used to achieve site-selective redox isomerization of furanosides to produce 2-keto-3-deoxyfuranosides. This transformation proceeds through a radical mechanism involving hydrogen atom transfer and provides a route to functionalized deoxyribose analogues.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Methyl 2 Deoxyribofuranose 3,5 Dibenzoate

Glycosylation Reactions: Mechanistic Insights

Glycosylation, the formation of a glycosidic bond, is a pivotal reaction for this substrate. The stereochemical outcome at the anomeric center is highly dependent on the reaction mechanism, which is influenced by the nature of the substrate, the incoming nucleophile (glycosyl acceptor), the promoter, and the reaction conditions. The absence of a participating group at the C2' position of Methyl-2-deoxyribofuranose 3,5-dibenzoate presents a significant challenge for stereocontrol. nih.govbris.ac.uk

The glycosylation of 2-deoxysugars can proceed through a continuum of mechanisms between the unimolecular SN1 and the bimolecular SN2 pathways. nih.gov

SN1 Mechanism: In the presence of a Lewis acid, the anomeric methyl group can be activated and depart, leading to the formation of a planar, resonance-stabilized oxocarbenium ion intermediate. This intermediate can then be attacked by the nucleophile from either the α or β face, often resulting in a mixture of anomeric products. nih.govnih.gov The lack of a C2' substituent that could provide neighboring group participation means this SN1-like pathway is often favored, leading to poor stereoselectivity. The ratio of α to β products can be influenced by thermodynamic and kinetic factors, including the relative stability of the final products and the anomeric effect.

SN2 Mechanism: An SN2 pathway involves a direct backside attack by the nucleophile on the anomeric carbon, displacing the leaving group in a single concerted step and resulting in an inversion of configuration. To favor this pathway with a substrate like Methyl-2-deoxyribofuranose 3,5-dibenzoate, the methyl glycoside must first be converted into a derivative with a better leaving group, such as a glycosyl halide (e.g., bromide or iodide). nih.govbris.ac.uk The use of highly reactive nucleophiles can also promote an SN2-like displacement on an intermediate species like a glycosyl triflate, leading to higher stereoselectivity. nih.gov For example, starting from an α-glycosyl halide, an SN2 reaction would yield the β-glycoside.

Lewis acids are essential promoters for activating the anomeric position of Methyl-2-deoxyribofuranose 3,5-dibenzoate or its derivatives for glycosylation.

Trimethylsilyl trifluoromethanesulfonate (B1224126) (Me3SiOTf or TMSOTf): TMSOTf is a powerful Lewis acid widely used in glycosylation chemistry. nih.govresearchgate.net When reacting with a glycosyl donor like a 1-O-acetate (which can be prepared from the title compound), TMSOTf facilitates the formation of a highly reactive intermediate, potentially a transient glycosyl triflate or an oxocarbenium ion. nih.gov The reactivity of this intermediate allows for coupling with a wide range of acceptors, including silylated nucleobases or alcohols. The stereoselectivity of TMSOTf-promoted reactions can be variable and is highly dependent on the nucleophile's reactivity and other conditions. nih.govresearchgate.net

Tin(IV) Chloride (SnCl4): SnCl4 is another effective Lewis acid for promoting glycosylation reactions. It is often used in the Vorbrüggen glycosylation, where it activates the sugar donor to couple with a silylated heterocyclic base. researchgate.net The mechanism typically involves the formation of an oxocarbenium ion intermediate, leading to the formation of the nucleoside.

| Lewis Acid | Typical Donor Substrate | Proposed Intermediate | General Outcome |

| TMSOTf | Glycosyl Acetate, Glycosyl Imidate | Oxocarbenium ion / Glycosyl triflate | High reactivity, variable stereoselectivity |

| SnCl4 | Methyl Glycoside, Glycosyl Acetate | Oxocarbenium ion | Effective for N-glycosylation (Vorbrüggen) |

Protection and Deprotection Chemistry at Hydroxyl Groups

The 3,5-dibenzoate groups in the title compound serve to protect the hydroxyl functions during reactions at the anomeric center or C2' position. The removal of these ester groups is a critical step in the synthesis of the final deoxynucleoside product.

Deprotection of benzoate (B1203000) esters is typically achieved under basic, non-hydrolytic conditions to avoid cleavage of the newly formed, and often acid-sensitive, glycosidic bond. cmu.eduorganic-chemistry.org A common method is transesterification using sodium methoxide in methanol (B129727) (Zemplén deacylation). This reaction is generally clean and efficient, yielding the deprotected methyl glycoside and methyl benzoate as a byproduct. thieme-connect.de Other reagents, such as ammonia in methanol or potassium carbonate in methanol, can also be employed. thieme-connect.de The choice of deprotection conditions must be compatible with other functional groups present in the molecule, particularly the nucleobase in the case of a synthesized nucleoside.

| Deprotection Reagent | Solvent | Typical Conditions | Byproduct |

| Sodium Methoxide (catalytic) | Methanol | Room Temperature | Methyl Benzoate |

| Ammonia | Methanol | Room Temperature | Benzamide |

| Potassium Carbonate | Methanol | Room Temperature | Methyl Benzoate |

Transformations of the Deoxyribofuranose Core

Modifications to the furanose ring, especially at the C2' position, are crucial for developing nucleoside analogues with improved biological activity and stability.

The C2' position of Methyl-2-deoxyribofuranose 3,5-dibenzoate lacks a functional group, making direct substitution impossible. Therefore, functionalization requires multi-step sequences, often proceeding through an intermediate with a leaving group or a reactive functional group at C2'.

Introduction of Fluoro Groups: The synthesis of 2'-fluoro-2'-deoxynucleosides is of great interest due to the potent biological activities of these compounds. mdpi.com Introducing a fluorine atom at the C2' position often involves starting from a ribonucleoside precursor and employing fluorinating agents like DAST (diethylaminosulfur trifluoride). Alternatively, a convergent approach involves coupling a pre-fluorinated sugar with a nucleobase. mdpi.com The presence of fluorine at C2' significantly influences the sugar pucker and the stability of the glycosidic bond. nih.gov

Introduction of Methyl Groups: The synthesis of 2'-C-methyl nucleosides can be achieved by first oxidizing the C2' position of a suitable precursor to a ketone. researchgate.net This 2'-keto intermediate can then be reacted with a methylating agent, such as a Grignard reagent (MeMgBr) or trimethylaluminum. This addition typically produces a mixture of diastereomers (with the methyl group in the ribo or arabino configuration), which then require separation and further deoxygenation at C2' to yield the target 2'-deoxy-2'-C-methyl derivative. researchgate.netnih.gov

Introduction of Hydroxymethyl Groups: Similar to methylation, the introduction of a hydroxymethyl group at C2' can be accomplished via the 2'-keto intermediate. Reaction with a suitable one-carbon nucleophile, followed by reduction, would lead to the desired 2'-C-hydroxymethyl derivative.

The anomeric methyl group in Methyl-2-deoxyribofuranose 3,5-dibenzoate is not a good leaving group for glycosylation reactions. Therefore, it is often converted into a more reactive functionality to facilitate coupling.

A common strategy is the conversion of the methyl glycoside into a glycosyl halide. tcichemicals.com This can be achieved by first hydrolyzing the methyl glycoside to the corresponding hemiacetal, followed by treatment with a halogenating agent. For example, treating the 3,5-dibenzoated 2-deoxyribofuranose hemiacetal with HBr in acetic acid would yield the highly reactive glycosyl bromide. thieme-connect.denih.gov Alternatively, reagents like boron trichloride can directly convert a methyl glycoside into a glycosyl chloride. x-mol.com These glycosyl halides are excellent electrophiles for subsequent SN1 or SN2 glycosylation reactions to form C-, N-, or O-glycosides. nih.govnih.gov

| Anomeric Group | Reagent for Formation | Reactivity |

| Methyl Glycoside | (Starting Material) | Low |

| Glycosyl Chloride | Boron Trichloride | High |

| Glycosyl Bromide | HBr / Acetic Acid | Very High |

| Anomeric Stannane | Bu3SnH / Radical Initiator | Nucleophilic (for cross-coupling) |

Applications As a Pivotal Synthetic Intermediate in Nucleoside and Oligonucleotide Chemistry

Construction of Nucleoside Analogs with Diverse Structural Modifications

Beyond natural nucleosides, methyl-2-deoxyribofuranose 3,5-dibenzoate is a crucial starting point for creating analogs with structural changes, particularly at the C2' position of the sugar ring. These modifications are designed to alter the molecule's biological activity, metabolic stability, and therapeutic efficacy.

Introducing a branch, such as a methyl group, at the C2' position of the nucleoside sugar has led to the development of highly effective antiviral drugs. nih.gov The synthesis of these 2'-C-methylnucleosides often starts from readily available sugars like D-ribose. researchgate.net The sugar is first converted into a derivative with the desired C2' branch, such as 1,2,3-tri-O-acetyl-2-C-methyl-5-O-p-methylbenzoyl-D-ribofuranose. researchgate.net This branched sugar, a derivative of the title compound, is then condensed with a protected nucleobase (e.g., uracil, cytosine, or adenine) in the presence of a catalyst to form the desired 2'-C-methylnucleoside. researchgate.net Another approach involves using synthons like methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides to construct 2'-C-branched ribonucleosides. nih.gov These synthetic strategies have been instrumental in producing potent antiviral agents, including Sofosbuvir, a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine derivative used to treat Hepatitis C. nih.gov

Integration into Oligonucleotide Synthesis

Beyond single nucleoside analogs, Methyl-2-deoxyribofuranose 3,5-dibenzoate is a foundational component for the synthesis of entire strands of modified DNA and RNA, known as oligonucleotides.

Modern oligonucleotide synthesis is an automated, solid-phase process that relies on building blocks called phosphoramidites. umich.edu To be used in this process, a nucleoside must be converted into its corresponding phosphoramidite (B1245037) derivative. This involves a multi-step chemical modification:

The methyl glycoside of Methyl-2-deoxyribofuranose 3,5-dibenzoate is first converted to a 1-hydroxy or 1-halo sugar.

A desired nucleobase (Adenine, Guanine, Cytosine, or Thymine) is attached at the 1-position.

The 5'-benzoate group is selectively removed and replaced with a dimethoxytrityl (DMT) group, an acid-labile protecting group essential for the automated synthesis cycle.

The 3'-benzoate group is removed to free the 3'-hydroxyl group.

Finally, the 3'-hydroxyl group is reacted with a phosphitylating agent to install the reactive phosphoramidite moiety.

This resulting nucleoside phosphoramidite is the monomer unit that is sequentially added to a growing oligonucleotide chain on a solid support. nih.gov This conversion is a well-established process that enables the incorporation of deoxyribonucleosides into custom DNA sequences. mdpi.com

While Methyl-2-deoxyribofuranose 3,5-dibenzoate is a precursor for deoxyribonucleosides (the building blocks of DNA), it is important to distinguish it from precursors used for 2'-O-methyl (2'-OMe) modifications. 2'-OMe modifications are applied to ribonucleosides (the building blocks of RNA) and are known to significantly enhance the binding affinity and nuclease resistance of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and siRNAs. nih.govnih.govmdpi.com

The synthesis of 2'-OMe RNA phosphoramidites starts from a ribonucleoside, not a 2-deoxyribonucleoside. biosyn.com The key step is the selective methylation of the 2'-hydroxyl group. Oligonucleotides containing these 2'-OMe modifications exhibit improved thermal stability when hybridized to a target RNA strand. mdpi.com This enhanced stability is a critical attribute for therapeutic applications, as it increases the potency and duration of the drug's effect. researchgate.netescholarship.org While the subject compound is not a direct precursor for 2'-OMe modifications, other sugar modifications derived from 2'-deoxy precursors, such as 2'-fluoro modifications, also confer enhanced binding affinity and stability, making them highly valuable in therapeutic oligonucleotide design. nih.govresearchgate.net

Table 2: Comparison of Common 2'-Sugar Modifications on Oligonucleotide Properties

| Modification | Precursor Type | Effect on Binding Affinity (to RNA) | Effect on Nuclease Resistance | Key Application | Reference |

|---|---|---|---|---|---|

| 2'-Deoxy (Natural DNA) | 2-Deoxyribonucleoside | Standard | Low | DNA Synthesis | - |

| 2'-Hydroxy (Natural RNA) | Ribonucleoside | High | Very Low | RNA Synthesis | - |

| 2'-O-Methyl | Ribonucleoside | Increased | High | Antisense, siRNA | nih.govmdpi.com |

| 2'-Fluoro | Ribonucleoside | Greatly Increased | High | Antisense, siRNA, Aptamers | nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Methyl-2-deoxyribofuranose 3,5-dibenzoate |

| Carbocyclic 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil (C-FMAU) |

| Carbocyclic 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (C-FIAU) |

| Gemcitabine (2'-deoxy-2',2'-difluorocytidine) |

| 2-deoxy-2,2-difluoro-D-erythro-ribofuranose-3,5-dibenzoate |

| D-mannitol |

| D-ribose |

| Cytosine |

| Adenine |

| Guanine |

| Thymine |

| Dimethoxytrityl (DMT) |

Advanced Spectroscopic and Analytical Research for Structural Characterization of Methyl 2 Deoxyribofuranose 3,5 Dibenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of Methyl-2-deoxyribofuranose 3,5-dibenzoate in solution. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides insights into the molecular framework and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the carbon-hydrogen framework of the molecule.

The ¹H-NMR spectrum reveals the chemical environment of each proton. The anomeric proton (H-1) is typically observed as a distinct signal in the downfield region. The protons on the deoxyribose ring (H-1, H-2a, H-2b, H-3, H-4, H-5a, H-5b) exhibit characteristic chemical shifts and coupling constants (J-values) that are crucial for conformational analysis. For instance, the coupling constants between adjacent protons (e.g., J₁,₂ₐ, J₁,₂ᵦ, J₂,₃) are governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the protons. This allows for the determination of the furanose ring's pucker, which typically exists in equilibrium between different envelope (E) and twist (T) conformations. The protons of the two benzoate (B1203000) groups and the methyl group of the glycoside also show characteristic signals.

The ¹³C-NMR spectrum provides information on each carbon atom in the molecule. The anomeric carbon (C-1) is highly sensitive to the stereochemistry at the anomeric center (α or β). The signals for the deoxyribose ring carbons (C-1 to C-5), the methyl carbon, and the carbons of the benzoate groups (carbonyl, ipso, ortho, meta, para) appear at predictable chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the Core Structure and Substituents of Methyl-2-deoxyribofuranose 3,5-dibenzoate (based on analogous compounds)

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 1 (Anomeric) | ~5.0-5.2 | ~100-105 |

| 2 | ~2.0-2.5 | ~35-40 |

| 3 | ~5.3-5.5 | ~70-75 |

| 4 | ~4.4-4.6 | ~80-85 |

| 5 | ~4.5-4.7 | ~63-65 |

| -OCH₃ | ~3.3-3.5 | ~55-58 |

| Benzoyl C=O | - | ~165-166 |

| Benzoyl Aromatic | ~7.4-8.1 | ~128-134 |

Note: These are estimated values. Actual shifts can vary depending on the solvent, concentration, and specific anomer (α or β).

Two-dimensional NMR experiments are indispensable for unambiguously assigning all signals and determining the stereochemistry and three-dimensional structure.

Heteronuclear Multiple Bond Correlation (HMBC) : This technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For Methyl-2-deoxyribofuranose 3,5-dibenzoate, HMBC is crucial for confirming the points of attachment of the benzoate groups. For example, a correlation between the H-3 proton and the carbonyl carbon of a benzoate group confirms the ester linkage at the C-3 position. Similarly, correlations between H-5a/H-5b and another benzoyl carbonyl carbon establish the C-5 esterification. researchgate.netresearchgate.net A correlation between the anomeric proton (H-1) and the methyl carbon (-OCH₃) would confirm the methyl glycoside structure.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), providing critical information about the molecule's stereochemistry and conformation. uu.nl For instance, in the β-anomer, a NOESY correlation is expected between H-1 and H-4, as well as between H-1 and H-2β. In the α-anomer, a key NOE would be observed between H-1 and H-2α. NOESY also helps to define the orientation of the benzoate groups relative to the sugar ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For Methyl-2-deoxyribofuranose 3,5-dibenzoate (C₂₀H₂₀O₆), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The expected monoisotopic mass is 356.12599 Da. Common ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would likely produce a protonated molecule [M+H]⁺ at m/z 357.1332 or a sodiated adduct [M+Na]⁺ at m/z 379.1152.

Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, yielding structurally informative product ions. The fragmentation pattern would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 325.

Loss of a benzoic acid molecule (C₇H₆O₂) from the protonated parent ion, resulting in a fragment at m/z 235.

Cleavage of the glycosidic bond.

Characteristic benzoyl cation at m/z 105, a very common fragment for benzoylated compounds.

Table 2: Predicted Mass Spectrometry Data for Methyl-2-deoxyribofuranose 3,5-dibenzoate

| Ion Type | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M] | C₂₀H₂₀O₆ | 356.1260 | Molecular Ion |

| [M+H]⁺ | C₂₀H₂₁O₆⁺ | 357.1332 | Protonated Molecule |

| [M+Na]⁺ | C₂₀H₂₀NaO₆⁺ | 379.1152 | Sodiated Adduct |

| [M-OCH₃]⁺ | C₁₉H₁₇O₅⁺ | 325.1070 | Loss of methoxy radical |

| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0335 | Benzoyl cation |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography provides the most definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of Methyl-2-deoxyribofuranose 3,5-dibenzoate can be grown, this technique can precisely determine bond lengths, bond angles, and torsion angles.

This analysis would confirm the absolute stereochemistry at all chiral centers (C-1, C-3, and C-4) and provide a static picture of the furanose ring's conformation (e.g., C2'-endo, C3'-endo). researchgate.net It would also reveal the precise orientation of the methyl glycoside and the two benzoate substituents. While solution NMR shows the dynamic conformational equilibrium, X-ray crystallography reveals the molecule's preferred conformation as it packs into a crystal lattice. This solid-state structure is invaluable for calibrating and validating computational models and interpreting NMR data. For example, the crystal structure of a related compound, 1,3,4-tri-O-acetyl-2-deoxy-beta-D-erythro-pentopyranose, confirmed its conformation and stereochemistry definitively. researchgate.net

Auxiliary Spectroscopic Methods (e.g., UV, IR) for Functional Group Analysis

While NMR and MS provide detailed structural information, Infrared (IR) and Ultraviolet (UV) spectroscopy are useful for rapidly confirming the presence of key functional groups.

Infrared (IR) Spectroscopy : The IR spectrum is used to identify characteristic vibrations of functional groups. For Methyl-2-deoxyribofuranose 3,5-dibenzoate, the most prominent absorption bands would include:

A strong C=O stretching band for the benzoate ester groups, typically appearing around 1720-1740 cm⁻¹. nist.gov

C-O stretching bands for the ester and ether linkages in the fingerprint region (approx. 1100-1300 cm⁻¹). researchgate.net

C-H stretching bands for the aromatic (benzoate) and aliphatic (sugar ring, methyl) protons just below and above 3000 cm⁻¹.

C=C stretching bands for the aromatic rings around 1600 cm⁻¹ and 1450 cm⁻¹.

Ultraviolet (UV) Spectroscopy : UV spectroscopy provides information about conjugated systems. The benzoate groups are the primary chromophores in this molecule. They will exhibit strong absorption bands in the UV region, typically with a maximum wavelength (λₘₐₓ) around 230 nm and a weaker band around 270-280 nm, characteristic of benzoyl esters. nih.govmpg.de This technique is useful for confirming the presence of the aromatic moieties and for quantitative analysis.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl-2-deoxyribofuranose 3,5-dibenzoate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential benzoylation of the hydroxyl groups at positions 3 and 5 of 2-deoxyribofuranose under controlled conditions. Protecting groups (e.g., methyl at position 2) are introduced to prevent unwanted side reactions. Purity optimization requires chromatographic techniques (e.g., silica gel column chromatography) and monitoring via TLC. Recrystallization from ethanol or methanol is recommended for final purification .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of Methyl-2-deoxyribofuranose 3,5-dibenzoate?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming regioselective benzoylation and verifying the absence of unreacted hydroxyl groups. Key signals include aromatic protons (7.4–8.2 ppm) and ester carbonyl carbons (~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates the molecular ion peak (e.g., m/z 378.32 for CHFO) .

- IR Spectroscopy : Ester carbonyl stretching (~1720 cm) and absence of hydroxyl peaks (~3200–3500 cm) confirm successful derivatization .

Q. What are the primary applications of Methyl-2-deoxyribofuranose 3,5-dibenzoate in organic synthesis?

- Methodological Answer : The compound serves as a protected intermediate in nucleoside analog synthesis. Its 3,5-dibenzoate groups stabilize the furanose ring during glycosylation reactions, enabling precise stereochemical control in antiviral agents like Gemcitabine. Applications also extend to fluorinated carbohydrate chemistry for probing enzymatic mechanisms .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in Methyl-2-deoxyribofuranose 3,5-dibenzoate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (SHELX suite) refines the crystal structure, determining absolute configuration and torsional angles. Key parameters include Flack x value (for enantiomer discrimination) and anisotropic displacement parameters. High-resolution data (≤ 0.8 Å) are critical for resolving fluorine-related disorder .

Q. What strategies mitigate low yields during the benzoylation of 2-deoxyribofuranose?

- Methodological Answer :

- Catalytic DMAP : Enhances reaction efficiency by activating benzoyl chloride.

- Solvent Optimization : Anhydrous pyridine or dichloromethane minimizes hydrolysis.

- Temperature Control : Slow addition of benzoyl chloride at 0°C reduces exothermic side reactions.

- In Situ Monitoring : Use H NMR or TLC to track reaction progress and terminate before decomposition .

Q. How does Methyl-2-deoxyribofuranose 3,5-dibenzoate function as an intermediate in nucleoside drug synthesis?

- Methodological Answer : The compound is a precursor to fluorinated nucleosides (e.g., Gemcitabine). After deprotection, the 2-deoxy-2,2-difluoro ribose moiety is coupled with a pyrimidine base (e.g., cytosine) via Vorbrüggen glycosylation. The 3,5-dibenzoate groups prevent sugar ring puckering during coupling, ensuring β-anomeric selectivity. Subsequent deprotection yields the active pharmaceutical ingredient .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.